molecular formula C10H12BrFO B13908670 1-Bromo-4-iso-butyloxy-3-fluorobenzene

1-Bromo-4-iso-butyloxy-3-fluorobenzene

Katalognummer: B13908670
Molekulargewicht: 247.10 g/mol
InChI-Schlüssel: XAVOLXDJLVSTFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-4-iso-butyloxy-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a bromine atom, a fluorine atom, and an iso-butyloxy group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-iso-butyloxy-3-fluorobenzene typically involves the bromination of 4-iso-butyloxy-3-fluorobenzene. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a suitable catalyst. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-4-iso-butyloxy-3-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea can be used in substitution reactions, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-iso-butyloxy-3-fluorobenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-Bromo-4-iso-butyloxy-3-fluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the iso-butyloxy group, contribute to the compound’s reactivity and ability to form stable intermediates. These interactions can influence various biochemical pathways and cellular processes, making the compound valuable in medicinal chemistry and drug development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Bromo-4-fluorobenzene: Similar in structure but lacks the iso-butyloxy group.

    1-Bromo-3-fluorobenzene: Similar but with different positioning of the fluorine atom.

    4-Bromoanisole: Contains a methoxy group instead of an iso-butyloxy group.

Uniqueness

1-Bromo-4-iso-butyloxy-3-fluorobenzene is unique due to the presence of the iso-butyloxy group, which can influence its chemical reactivity and physical properties. This makes it distinct from other halogenated benzene derivatives and valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C10H12BrFO

Molekulargewicht

247.10 g/mol

IUPAC-Name

4-bromo-2-fluoro-1-(2-methylpropoxy)benzene

InChI

InChI=1S/C10H12BrFO/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7H,6H2,1-2H3

InChI-Schlüssel

XAVOLXDJLVSTFF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COC1=C(C=C(C=C1)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.